molecular formula C20H15FN2O4S B2888986 4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine CAS No. 855714-94-2

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine

Cat. No. B2888986
M. Wt: 398.41
InChI Key: RDEAPXUEUYCKKP-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains several functional groups, including a benzene sulfonyl group, a fluorophenyl group, a furan group, and an oxazole group with an amine substitution.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis route.



Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the central oxazole ring. The presence of the fluorine atom on the phenyl ring could influence the electronic properties of the molecule.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the amine group might be able to participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it more soluble in polar solvents.


Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Fluorescence : Research on similar oxazole and benzenesulfonic acid derivatives demonstrates methodologies for synthesizing compounds with potential for studying spectral and luminescence properties. For example, derivatives of 4-(5-aryl-2-oxazolyl)benzenesulfonic acid have been synthesized and analyzed for their spectral and luminescence properties in various solvents, showing the ability of the sulfonyl group to transmit electronic effects to the overall molecular π-electron system, which could be relevant for designing fluorescent probes or materials (Fedyunyaeva & Shershukov, 1993).

  • Sulfonylated Furan Derivatives : A metal-free three-component domino reaction has been developed for the synthesis of sulfonylated furan derivatives, indicating a strategy that might be adaptable for synthesizing the compound due to its furan and sulfonyl components. This method shows excellent functional group tolerance and efficiency, which could be beneficial for designing novel compounds with specific electronic or structural properties (Cui et al., 2018).

Biological Activity

  • Antimicrobial Activities : Compounds with structural motifs similar to the compound have been explored for their antimicrobial activities. For instance, triazole derivatives have been synthesized and found to possess good to moderate antimicrobial activities against various microorganisms. This suggests that the compound , with appropriate functionalization, could be investigated for potential antimicrobial properties (Bektaş et al., 2007).

  • Antitumor Properties : Novel 2-(4-aminophenyl)benzothiazoles, which share some structural similarities with the target compound, have shown selective and potent antitumor properties. The study highlights the importance of specific structural modifications for enhancing biological activity, suggesting a potential avenue for the design and evaluation of antitumor agents based on the compound 's structural framework (Bradshaw et al., 2002).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, if any.


Please note that this is a general analysis based on the structure of the compound and does not include specific information from the literature. For a more detailed and accurate analysis, experimental data and literature sources are needed. If this is a novel compound, it might be interesting to synthesize it and study its properties. Always remember to follow safety guidelines when handling chemicals.


properties

IUPAC Name

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4S/c21-17-11-5-4-10-16(17)18-23-20(28(24,25)15-8-2-1-3-9-15)19(27-18)22-13-14-7-6-12-26-14/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEAPXUEUYCKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3F)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine

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